
3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a morpholine ring substituted with dimethyl groups and an oxopropanimidamide moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylmorpholine with a suitable oxopropanimidamide precursor under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reaction time to achieve efficient synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the oxopropanimidamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor subunits. These interactions can alter cellular pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide: shares structural similarities with other morpholine derivatives and oxopropanimidamide compounds.
2,5-dimethylmorpholine: A simpler analog without the oxopropanimidamide moiety.
N’-hydroxy-3-oxopropanimidamide: Lacks the morpholine ring but retains the oxopropanimidamide structure.
Uniqueness
The unique combination of the morpholine ring and oxopropanimidamide moiety in 3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-6-5-15-7(2)4-12(6)9(13)3-8(10)11-14/h6-7,14H,3-5H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHKTSHBMKSQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(CO1)C)C(=O)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2535840.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B2535842.png)

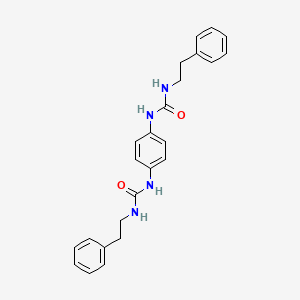
![(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B2535848.png)
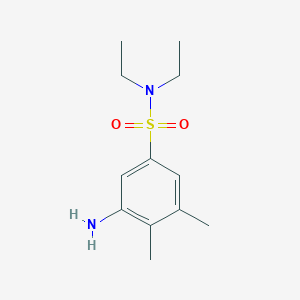
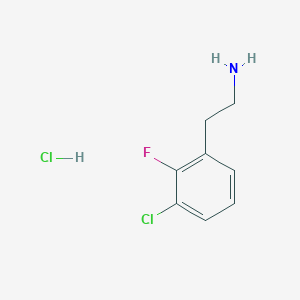
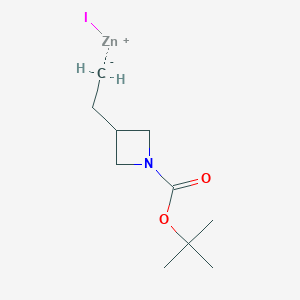
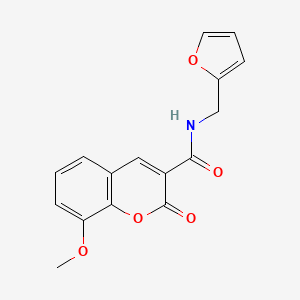
![Methyl (E)-4-[4-[[(1-methylpyrazole-4-carbonyl)amino]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2535856.png)
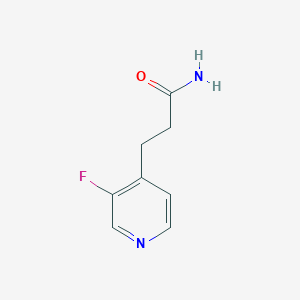
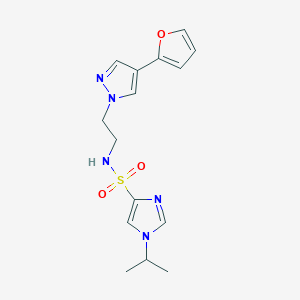
![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)
